molecular formula C14H13N5O2S B2641641 pyridin-3-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2034366-21-5

pyridin-3-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No. B2641641
CAS RN: 2034366-21-5
M. Wt: 315.35
InChI Key: KAEUDWYNCFWXBJ-UHFFFAOYSA-N
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Description

Pyridin-3-yl and thiophen-3-yl compounds are often used in the synthesis of various bioactive compounds . They are part of a larger class of compounds known as heterocyclic compounds, which have diverse biological efficiency .


Synthesis Analysis

The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

In the synthesis of these compounds, new methods, including using nanocatalysts, have attracted the attention of scientists .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of N-Functionalized Ligands and Complexes The synthesis of unsymmetrical N-functionalized triazacyclononane ligands, including structures related to pyridin-3-ylmethyl derivatives, has been explored. These ligands exhibit interesting coordination chemistry with metals like copper, leading to complexes with unique structural and electronic properties, relevant for applications in catalysis and material science (Roger et al., 2014).

Synthesis of Thiophene and Triazole Derivatives Novel thiophene derivatives containing triazole and pyridine moieties have been synthesized and studied for their chemical and electronic properties. These compounds are of interest due to their potential applications in material science and as precursors for pharmaceuticals (Murugavel et al., 2019).

Antimicrobial Activities of Triazole Derivatives Research has focused on the synthesis of new 1,2,4-triazoles and their derivatives, demonstrating significant antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationship of these heterocyclic compounds (Bayrak et al., 2009).

Material Science and Photophysics

Development of Bipolar Host Materials for PhOLEDs Research into pyridine and triazole-based bipolar host materials has led to significant advancements in the field of phosphorescent organic light-emitting diodes (PhOLEDs). Regular tuning of electron-deficient and electron-rich units in these materials has shown promising results in improving device performance (Liu et al., 2018).

Luminescent Lanthanide Ion Complexes The study of thiophene-derivatized ligands and their lanthanide ion complexes has opened new avenues in the field of luminescent materials. These complexes exhibit high quantum yields and are potential candidates for applications in lighting and display technologies (de Bettencourt-Dias et al., 2007).

Mechanism of Action

While the specific mechanism of action for “pyridin-3-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate” is not available, related compounds have shown to possess more cytotoxic activity than the reference drug (i.e., imatinib) .

properties

IUPAC Name

pyridin-3-ylmethyl N-[(1-thiophen-3-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-14(21-9-11-2-1-4-15-6-11)16-7-12-8-19(18-17-12)13-3-5-22-10-13/h1-6,8,10H,7,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEUDWYNCFWXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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